![molecular formula C18H16N4O2 B12880751 3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide CAS No. 920513-35-5](/img/structure/B12880751.png)
3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide is a complex organic compound that features both isoquinoline and benzamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with benzamide under specific conditions. For instance, the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine can yield derivatives that can be further functionalized .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various amines.
科学的研究の応用
3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent chemosensor for detecting metal ions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Quinoline Derivatives: These compounds share the isoquinoline moiety and exhibit similar biological activities.
Benzamide Derivatives: Compounds like N-(2-(2-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)hydrazine-1-carbonothioyl)benzamide are structurally related and used in similar applications.
Uniqueness
What sets 3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide apart is its unique combination of isoquinoline and benzamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
特性
CAS番号 |
920513-35-5 |
|---|---|
分子式 |
C18H16N4O2 |
分子量 |
320.3 g/mol |
IUPAC名 |
3-[[2-(isoquinolin-6-ylamino)-2-oxoethyl]amino]benzamide |
InChI |
InChI=1S/C18H16N4O2/c19-18(24)13-2-1-3-15(9-13)21-11-17(23)22-16-5-4-14-10-20-7-6-12(14)8-16/h1-10,21H,11H2,(H2,19,24)(H,22,23) |
InChIキー |
VVKYQLGFORGGEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


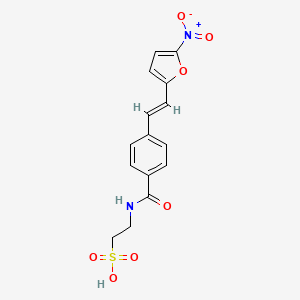
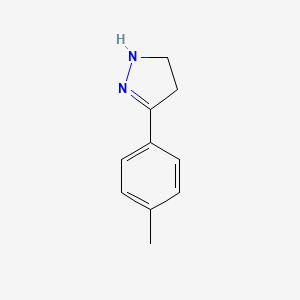
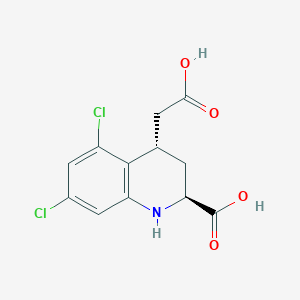
![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
![2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12880706.png)
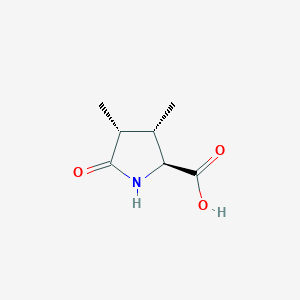
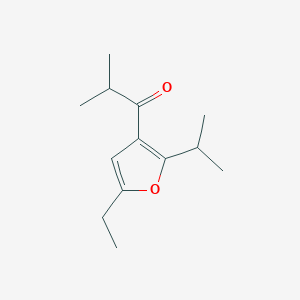
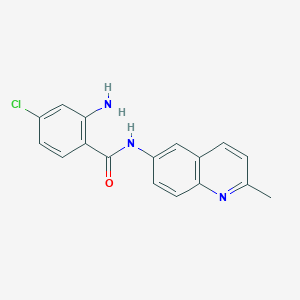
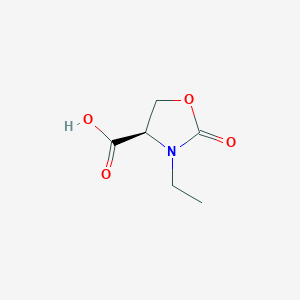
![4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12880731.png)
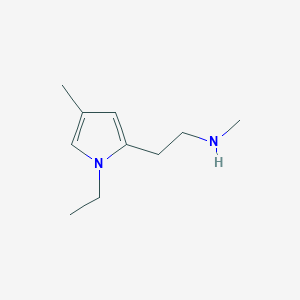
![[(5,7-Diiodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12880735.png)
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B12880743.png)
